molecular formula C3H8O7S2 B3051758 1-Hydroxy-1,3-propanedisulfonic acid CAS No. 35850-94-3

1-Hydroxy-1,3-propanedisulfonic acid

Cat. No.: B3051758
CAS No.: 35850-94-3
M. Wt: 220.2 g/mol
InChI Key: PFEHYGDNXTWNDD-UHFFFAOYSA-N
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Description

Genesis and Early Academic Investigations into 1-Hydroxy-1,3-propanedisulfonic Acid

The precise historical genesis of this compound is not extensively documented in early chemical literature, suggesting it did not emerge from a singular, landmark discovery. Its intellectual roots can be traced to the broader field of organosulfur chemistry, which saw significant development in the 19th century. Early investigations into the sulfonation of aliphatic compounds laid the groundwork for the eventual synthesis of more complex molecules like this compound.

While specific early academic investigations focusing solely on this compound are scarce, its synthesis is intrinsically linked to that of 1,3-propanedisulfonic acid. The preparation of 1,3-propanedisulfonic acid has been approached through various synthetic routes, with some methods yielding hydroxylated derivatives as either intermediates or byproducts. For instance, the hydrolysis of 1,3-propane sultone can produce 3-hydroxy-1-propanesulfonic acid, a related monosulfonic acid. The introduction of a second sulfonic acid group at the 1-position in the presence of a hydroxyl group presents a more complex synthetic challenge that likely emerged with the advancement of more controlled sulfonation techniques in the 20th century.

Broader Significance of Disulfonic Acids in Modern Chemical Research

Disulfonic acids, as a class of compounds, hold considerable importance in various domains of modern chemical research and industry. Their bifunctional nature, conferred by the two strongly acidic sulfonic acid groups, imparts unique properties that are leveraged in a multitude of applications.

One of the most prominent roles of disulfonic acids is in the synthesis of dyes and detergents. The sulfonic acid groups enhance water solubility, a crucial characteristic for these applications. Furthermore, aromatic disulfonic acids serve as key intermediates in the production of a wide array of organic compounds, including pharmaceuticals and specialized polymers.

In the realm of materials science, disulfonic acids are utilized in the development of ion-exchange resins and proton-exchange membranes for fuel cells. The presence of two sulfonic acid moieties can lead to enhanced ion-exchange capacity and proton conductivity. The structural arrangement of the disulfonic acid can also be tailored to create specific porous frameworks in metal-organic frameworks (MOFs).

From a research perspective, disulfonic acids are valuable tools in organic synthesis. The sulfonic acid group can act as a directing group in electrophilic aromatic substitution reactions and can also be used as a temporary protecting group due to the reversibility of the sulfonation reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com This allows for the synthesis of complex, specifically substituted aromatic compounds.

Evolution of Methodologies for Studying Complex Organosulfur Compounds

The study of complex organosulfur compounds like this compound has been profoundly influenced by the evolution of analytical techniques. Early methods for the analysis of organic compounds, prevalent in the 19th century, were largely limited to elemental analysis and simple chemical tests, which provided basic compositional information but little insight into molecular structure. rochelleforrester.ac.nz

The 20th century witnessed a revolution in analytical chemistry that enabled the detailed characterization of intricate molecules. The development of various forms of chromatography has been pivotal. Paper chromatography, followed by thin-layer chromatography (TLC), provided early means of separating mixtures of organic compounds. mastelf.comlabmanager.com The advent of gas chromatography (GC) and, most significantly for non-volatile compounds like sulfonic acids, high-performance liquid chromatography (HPLC) in the mid-20th century, offered powerful tools for the separation and quantification of individual components in complex mixtures. mastelf.comlabmanager.comchromatographyonline.comwikipedia.orgchromtech.com

Mass spectrometry (MS) has also played a crucial role. Early applications of MS to organosulfur compounds provided information on their molecular weight and fragmentation patterns, aiding in structure elucidation. acs.orgresearchgate.net The development of "soft" ionization techniques, such as electrospray ionization (ESI), has been particularly important for analyzing polar and thermally labile molecules like sulfonic acids, allowing for their direct analysis without the need for derivatization. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy , since its discovery in the mid-20th century, has become an indispensable tool for the structural analysis of organic compounds. wikipedia.orgjeol.comresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within a molecule, allowing for the unambiguous determination of its structure. The application of NMR to organosulfur compounds has provided deep insights into their molecular architecture. researchgate.net

The synergistic combination of these techniques, often in hyphenated systems like HPLC-MS, provides a powerful and comprehensive approach to the analysis of complex organosulfur compounds, enabling their identification, quantification, and detailed structural characterization.

Analytical TechniqueHistorical DevelopmentApplication to Organosulfur Compounds
Chromatography Paper and Thin-Layer Chromatography (early-mid 20th century), Gas Chromatography (mid-20th century), High-Performance Liquid Chromatography (mid-late 20th century) mastelf.comlabmanager.comwikipedia.orgchromtech.comSeparation and purification of sulfonic acids and other organosulfur compounds from complex mixtures. HPLC is particularly crucial for non-volatile sulfonic acids.
Mass Spectrometry Early developments in the early 20th century, with significant advancements in ionization techniques (e.g., Electrospray Ionization) in the late 20th century. acs.orgresearchgate.netnih.govnih.govresearchgate.netDetermination of molecular weight and fragmentation patterns for structural elucidation. ESI-MS is vital for the analysis of polar and thermally labile sulfonic acids.
NMR Spectroscopy Discovered in the mid-20th century, with continuous advancements in magnet strength and pulse sequences. wikipedia.orgjeol.comresearchgate.netProvides detailed structural information by analyzing the chemical environment of atomic nuclei (¹H, ¹³C), enabling unambiguous structure determination of complex organosulfur molecules. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxypropane-1,3-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O7S2/c4-3(12(8,9)10)1-2-11(5,6)7/h3-4H,1-2H2,(H,5,6,7)(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEHYGDNXTWNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)C(O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35850-94-3
Record name 1-Hydroxy-1,3-propanedisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035850943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies for 1 Hydroxy 1,3 Propanedisulfonic Acid

Established Synthetic Pathways to 1-Hydroxy-1,3-propanedisulfonic Acid

The synthesis of this compound is not as extensively documented as that of its non-hydroxylated counterpart, 1,3-propanedisulfonic acid. However, a plausible and chemically sound pathway involves the reaction of acrolein with bisulfite.

Development of One-Pot Reaction Strategies for this compound

A one-pot reaction strategy is the most direct proposed method for synthesizing this compound. This approach utilizes the reaction of acrolein (2-propenal) with two equivalents of bisulfite in an aqueous solution. researchgate.net The reaction proceeds via a double addition mechanism.

The process involves two distinct additions of the bisulfite ion (HSO₃⁻) to the acrolein molecule:

Nucleophilic Addition to the Carbonyl Group: The first, rapid, and reversible reaction is the nucleophilic addition of a bisulfite ion to the electrophilic carbonyl carbon of the aldehyde. This forms the 1-hydroxy-1-propanesulfonate intermediate. researchgate.net

Conjugate Addition (Sulfa-Michael Reaction): The second, slower, and irreversible reaction is the conjugate addition of a second bisulfite ion across the carbon-carbon double bond. researchgate.net This step leads to the final product, this compound.

StepReaction TypeReactantReagentIntermediate/ProductSpeedReversibility
1 Nucleophilic AdditionAcroleinHSO₃⁻1-Hydroxy-1-propanesulfonateFastReversible
2 Conjugate Addition1-Hydroxy-1-propanesulfonateHSO₃⁻This compoundSlowIrreversible

Advancements in Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry favor reactions that are efficient, use less hazardous materials, and minimize waste. The synthesis of this compound from acrolein and bisulfite aligns well with these principles.

Catalyst-Assisted Synthesis of this compound

While the uncatalyzed reaction between acrolein and bisulfite proceeds in an aqueous medium, the efficiency and selectivity of similar conjugate additions can often be enhanced through catalysis. Research into the broader field of sulfa-Michael additions has shown that organocatalysts, such as those derived from cinchona alkaloids, can effectively catalyze the enantioselective conjugate addition of sodium bisulfite to α,β-unsaturated ketones. researchgate.net This suggests a potential avenue for developing catalyst-assisted methods for the synthesis of this compound. A catalyzed process could potentially increase the reaction rate, allow for milder reaction conditions, and offer control over stereochemistry, representing a significant advancement in its synthesis.

Exploration of Solvent-Free and Environmentally Benign Methodologies

The one-pot synthesis from acrolein is inherently environmentally benign as it primarily uses water as the solvent. researchgate.net Water is a non-toxic, non-flammable, and readily available solvent, making it an ideal medium for green synthesis. Furthermore, the development of solvent-free synthetic methods is a key goal in green chemistry. For the synthesis of dihydropyrimidinones, a different class of compounds, solvent-free reactions have been shown to be efficient, high-yield, and environmentally friendly. orientjchem.org Similar principles could be explored for the bisulfite addition to acrolein, potentially by using a high concentration of reagents or a solid-state reaction, which would further enhance the green credentials of the synthesis by eliminating the need for a solvent altogether.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of this compound from acrolein, several parameters can be adjusted.

The key to optimization lies in managing the kinetics of the two competing addition reactions. Since the first addition to the carbonyl group is rapid and reversible, while the second conjugate addition is slower and irreversible, the reaction conditions must be tailored to drive the equilibrium towards the final, doubly-adducted product. researchgate.net

Key Optimization Parameters:

Stoichiometry: Using a molar excess of the bisulfite reagent would be necessary to ensure both addition reactions proceed to completion.

Reaction Time: A sufficient reaction time is required to allow the slower, irreversible conjugate addition to take place, converting the intermediate into the final product. researchgate.net

Temperature: Temperature can influence the rates of both the forward and reverse reactions of the first step, as well as the rate of the second step. Careful temperature control could be used to find an optimal balance for product formation.

pH: The pH of the aqueous solution affects the equilibrium between sulfite (B76179) (SO₃²⁻) and bisulfite (HSO₃⁻) ions. Since sulfite is generally a stronger nucleophile, adjusting the pH could be a critical tool for controlling the reaction rate and yield. researchgate.net

The formation of stable, often crystalline, bisulfite adducts is a known method for the purification of aldehydes. libretexts.orgnih.gov This property can be exploited to enhance the purity of the final product. By carefully controlling the conditions, it may be possible to precipitate the this compound salt directly from the reaction mixture, simplifying purification and separating it from unreacted starting materials or the single-addition intermediate.

ParameterRationale for OptimizationPotential Effect on Yield/Purity
Reagent Ratio Ensure complete reaction of the acrolein starting material.Increased yield by shifting equilibrium towards the product.
Reaction Time Allow the slower, irreversible second addition to reach completion.Increased yield and purity by minimizing the amount of intermediate.
Temperature Influence reaction kinetics and equilibrium positions.Optimized temperature can maximize reaction rate while minimizing side reactions.
pH Control Affect the concentration of the active nucleophile (sulfite/bisulfite).Can significantly alter the rate of addition and overall reaction efficiency.
Concentration Influence reaction rates and potential for product precipitation.Higher concentration may speed up the reaction and facilitate easier product isolation.

Mechanistic Investigations of Reactions Involving 1 Hydroxy 1,3 Propanedisulfonic Acid

Role of the Hydroxyl Group in Governing Reaction Pathways of 1-Hydroxy-1,3-propanedisulfonic Acid

The presence of a hydroxyl group on the carbon atom alpha to a sulfonic acid group in this compound introduces unique reactive possibilities that dictate the course of its chemical transformations. This hydroxyl group can act as an internal nucleophile, potentially leading to intramolecular catalysis and the formation of cyclic intermediates.

One significant reaction pathway influenced by the hydroxyl group is oxidation. Alpha-hydroxy acids are susceptible to oxidation to form the corresponding oxoacids. researchgate.netscholarsresearchlibrary.comresearchgate.net In the case of this compound, this would involve the conversion of the secondary alcohol functionality to a ketone, yielding 1-oxo-1,3-propanedisulfonic acid. The kinetics of such oxidations are typically first-order with respect to both the hydroxy acid and the oxidizing agent. researchgate.netscholarsresearchlibrary.com The reaction mechanism is believed to proceed through the formation of a chromate (B82759) ester intermediate, followed by a hydride ion transfer. researchgate.net

Furthermore, the hydroxyl group can participate in intramolecular nucleophilic substitution reactions. Studies on similar molecules have shown that a neighboring hydroxyl group can act as an intramolecular nucleophilic catalyst in the acid-catalyzed hydrolysis of related compounds like benzenesulfonamide. rug.nl In an acidic medium, the hydroxyl group of this compound could be protonated, enhancing its leaving group ability. nih.gov This could facilitate intramolecular attack by one of the sulfonic acid groups, although the high acidity of the sulfonic acid groups makes them poor nucleophiles. Conversely, the hydroxyl group itself could act as a nucleophile, potentially attacking one of the sulfur atoms of the sulfonic acid groups under specific conditions, leading to the formation of a cyclic ester.

The reactivity of the hydroxyl group is also influenced by its position. Being a secondary alcohol, its reactions will differ from those of primary or tertiary alcohols. For instance, in oxidation reactions, it will form a ketone rather than an aldehyde or be resistant to oxidation under mild conditions. google.com

Participation of Sulfonic Acid Groups in Determining Reaction Kinetics and Mechanisms

Sulfonation reactions, which introduce sulfonic acid groups, are typically electrophilic aromatic substitutions. saskoer.ca While this compound is already sulfonated, understanding the reverse reaction, desulfonation, can provide insight into its stability and reactivity. Arylsulfonic acids can undergo hydrolytic desulfonation at elevated temperatures in the presence of aqueous acid. wikipedia.org The kinetics of sulfonation reactions are influenced by factors such as temperature, pressure, and reactant concentrations. nih.gov

The sulfonic acid groups can also be converted into other functional groups. For example, they can be transformed into sulfonyl chlorides by reaction with thionyl chloride, which are then susceptible to nucleophilic attack. wikipedia.org Although the C-SO3H bond is generally stable, it can be cleaved under harsh conditions, such as treatment with molten sodium hydroxide (B78521) to produce phenols. wikipedia.org

The reaction kinetics of this compound in various reactions will be influenced by the electron-withdrawing nature of the sulfonic acid groups. This can affect the reactivity of the adjacent hydroxyl group and the rest of the carbon chain.

Analysis of Intramolecular and Intermolecular Interactions Influencing Reactivity of this compound

The reactivity of this compound is significantly influenced by a network of intramolecular and intermolecular interactions, primarily hydrogen bonding. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and two sulfonic acid groups (strong hydrogen bond donors and acceptors) allows for a variety of such interactions.

Intramolecular Interactions:

Intramolecular hydrogen bonds can form between the hydroxyl group and one of the sulfonic acid groups. mdpi.com This can occur in two ways: the hydroxyl group can act as a hydrogen bond donor to an oxygen atom of a sulfonic acid group, or a sulfonic acid group can donate a hydrogen to the oxygen of the hydroxyl group. The formation of these intramolecular hydrogen bonds can lead to the formation of a stable six-membered ring, which can restrict the conformational flexibility of the molecule and influence its reactivity. nih.gov For instance, an intramolecular hydrogen bond can decrease the acidity of the participating hydroxyl group and affect its nucleophilicity. mdpi.com

Intermolecular Interactions:

Intermolecular hydrogen bonding plays a crucial role in the solid-state structure and solution behavior of this compound. The sulfonic acid groups can form strong hydrogen bonds with water molecules and with each other, leading to the formation of extended networks. researchgate.netbeilstein-journals.org Similarly, the hydroxyl group can participate in intermolecular hydrogen bonding. These interactions can influence the solubility of the compound and its ability to interact with other molecules. In the solid state, these hydrogen bonds can dictate the crystal packing. nih.govresearchgate.net The interplay of these interactions can also affect reaction kinetics by influencing the accessibility of the reactive sites.

The following table summarizes the potential hydrogen bonding interactions involving this compound:

Donor GroupAcceptor GroupType of InteractionPotential Impact on Reactivity
Hydroxyl (-OH)Sulfonic Acid (-SO3H)IntramolecularConformational restriction, altered acidity and nucleophilicity of the hydroxyl group.
Sulfonic Acid (-SO3H)Hydroxyl (-OH)IntramolecularConformational restriction, altered acidity of the sulfonic acid group.
Hydroxyl (-OH)Hydroxyl (-OH) of another moleculeIntermolecularFormation of dimers or larger aggregates, affecting solubility and reaction rates.
Sulfonic Acid (-SO3H)Sulfonic Acid (-SO3H) of another moleculeIntermolecularFormation of extended hydrogen-bonded networks, influencing crystal structure and bulk properties.
Hydroxyl (-OH)WaterIntermolecularSolvation, influencing solubility and reactivity in aqueous media.
Sulfonic Acid (-SO3H)WaterIntermolecularSolvation, influencing solubility and acidity in aqueous media.

Elucidation of Chelation Mechanisms of this compound with Metal Ions

This compound possesses multiple potential binding sites for metal ions, namely the hydroxyl group and the oxygen atoms of the two sulfonic acid groups. The chelation mechanism will depend on the nature of the metal ion, the pH of the solution, and the stoichiometry of the complex.

The sulfonic acid groups, when deprotonated to sulfonates (-SO3-), are generally considered poor ligands for metal ions due to the delocalization of the negative charge over the three oxygen atoms. researchgate.net However, they can participate in metal coordination, especially with hard metal ions. materialsciencejournal.orgresearchgate.net The interaction is often electrostatic in nature. researchgate.net

The hydroxyl group, particularly in an alpha position to a coordinating group, can significantly enhance the stability of a metal complex through the formation of a five-membered chelate ring. researchgate.net The deprotonation of the hydroxyl group to an alkoxide is often required for strong coordination, which is favored at higher pH values. kfas.org.kw Alpha-hydroxy acids are known to act as chelating agents for various metal ions, including calcium. nih.gov

The chelation of a metal ion (M^n+) by this compound can be envisioned to occur through several modes:

Bidentate Chelation involving the Hydroxyl and one Sulfonate Group: The metal ion could coordinate to the oxygen of the hydroxyl group and one of the oxygen atoms from the adjacent sulfonate group, forming a stable five-membered ring.

Bridging Coordination by Sulfonate Groups: The sulfonate groups can bridge between two or more metal centers, leading to the formation of coordination polymers. beilstein-journals.org

Multidentate Coordination: Involving the hydroxyl group and both sulfonate groups, particularly with larger metal ions that can accommodate higher coordination numbers.

The following table presents hypothetical stability constants for 1:1 and 1:2 complexes of this compound with some divalent metal ions, based on the known behavior of similar ligands.

Metal Ionlog K1 (1:1 complex)log K2 (1:2 complex)
Ca(II)2.5 - 4.04.0 - 6.0
Mg(II)2.0 - 3.53.5 - 5.5
Cu(II)4.0 - 6.07.0 - 10.0
Zn(II)3.5 - 5.06.0 - 8.0

Note: These values are hypothetical and are intended for illustrative purposes only, based on the general chelating properties of alpha-hydroxy acids and sulfonic acids.

The actual coordination mode and stability of the complexes would need to be determined experimentally through techniques such as potentiometric titration, spectrophotometry, and X-ray crystallography.

Derivatives and Analogues of 1 Hydroxy 1,3 Propanedisulfonic Acid

Design and Synthesis of Substituted 1-Hydroxy-1,3-propanedisulfonic Acid Derivatives

The synthesis of substituted this compound derivatives can be approached through strategic modifications of the propane (B168953) backbone. A key method for introducing both the hydroxyl and a sulfonate group at the C1 position is the reaction of α,β-unsaturated aldehydes with bisulfite salts. This reaction forms an α-hydroxysulfonic acid adduct. wikipedia.org For instance, the reaction of cinnamaldehyde (B126680) with sodium bisulfite yields a cinnamaldehyde hydroxyl sulfonic sodium salt, demonstrating the formation of a hydroxyl and a sulfonate group on the former aldehydic carbon. researchgate.net

A notable example of a substituted derivative is 1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium (B8443419) salt. chemicalbook.com While detailed synthetic pathways for this specific compound are not extensively documented in readily available literature, a plausible route involves a multi-step process. The initial step would likely be the aforementioned bisulfite addition to cinnamaldehyde. The subsequent introduction of the second sulfonic acid group at the C3 position would complete the synthesis.

The design of other substituted derivatives can be envisioned by starting with appropriately substituted α,β-unsaturated aldehydes. The general synthetic approach would involve:

Selection of a substituted α,β-unsaturated aldehyde: The substituent on the aldehyde will determine the final substitution pattern of the this compound derivative.

Bisulfite addition: Reaction with a bisulfite salt (e.g., sodium bisulfite) to form the α-hydroxysulfonic acid intermediate. wikipedia.org

Introduction of the second sulfonate group: This could potentially be achieved through various sulfonation methods, although specific reagents and conditions for this transformation on the α-hydroxysulfonic acid intermediate are not well-documented.

The following table outlines potential substituted derivatives based on this synthetic rationale.

Starting AldehydePotential Derivative
Crotonaldehyde1-Hydroxy-3-methyl-1,3-propanedisulfonic acid
AcroleinThis compound
Cinnamaldehyde1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid

This table presents hypothetical derivatives based on known chemical reactions.

Further research is required to establish optimized reaction conditions and purification methods for these proposed syntheses.

Strategies for Functionalization of the Propane Backbone in this compound

Functionalization of the propane backbone of this compound offers a pathway to a wider range of analogues with tailored properties. The primary sites for functionalization are the hydroxyl group at C1 and the C-H bonds at C2.

Functionalization of the C1-Hydroxyl Group:

The hydroxyl group is a prime target for modification through common organic reactions:

Etherification: The formation of an ether linkage can be achieved by reacting the hydroxyl group with alkylating agents under basic conditions. This would introduce a variety of alkyl or aryl groups.

Esterification: The hydroxyl group can be esterified with carboxylic acids or their derivatives (e.g., acid anhydrides or acyl chlorides) to produce the corresponding esters. nih.gov For example, 3-hydroxypropanesulfonic acid can undergo self-esterification under heating. prepchem.com While not a direct analogue, propanone-1,3-disulfonic acid has been utilized as a catalyst for esterification reactions, indicating the compatibility of the disulfonate structure with esterification conditions. google.comgoogle.comgoogle.com

Functionalization of the C2 Methylene Group:

Modification of the C2 position is more challenging due to the lower reactivity of the C-H bonds. However, strategies could involve:

Radical Halogenation: Introduction of a halogen at the C2 position via radical reactions, which could then serve as a handle for further nucleophilic substitution reactions.

Starting Material Modification: A more practical approach would be to start with a precursor that already contains the desired functionality at the C2 position. For example, using a C2-substituted acrolein derivative in the initial bisulfite addition reaction.

The following table summarizes potential functionalization reactions.

Reaction TypeReagents and ConditionsPotential Product
EtherificationAlkyl halide, Base1-Alkoxy-1,3-propanedisulfonic acid
EsterificationCarboxylic acid/anhydride, Acid catalyst1-Acyloxy-1,3-propanedisulfonic acid

This table outlines plausible functionalization strategies based on general organic chemistry principles.

The reactivity of the sulfonic acid groups must be considered during these transformations, as they can influence the reaction conditions and may require protection in some cases.

Structure-Reactivity and Structure-Property Relationship Studies in this compound Analogues

Limited specific data exists for structure-reactivity and structure-property relationship studies of this compound analogues. However, general principles from related classes of compounds, such as bis-sulfonamides, can provide insights into how structural modifications might influence the properties of these molecules. researchgate.netnih.govnih.govresearchgate.net

Impact of Substitution on Physicochemical Properties:

The introduction of substituents on the propane backbone can be expected to significantly alter the physicochemical properties of the parent compound.

Solubility: The introduction of hydrophobic substituents, such as a phenyl group at the C3 position, would likely decrease the water solubility compared to the parent this compound. Conversely, the addition of polar groups could enhance solubility.

Acidity: The electronic nature of the substituents can influence the pKa values of the sulfonic acid groups. Electron-withdrawing groups would be expected to increase the acidity, while electron-donating groups would have the opposite effect.

Chelating Ability: The presence of the hydroxyl and two sulfonate groups suggests potential for metal ion chelation. The nature and position of substituents on the propane backbone could modulate the stability and selectivity of the resulting metal complexes.

Structure-Reactivity Relationships:

Nucleophilicity of the Hydroxyl Group: The nucleophilicity of the C1-hydroxyl group, and thus its reactivity in etherification and esterification reactions, will be affected by the electronic properties of substituents on the propane backbone.

Thermal Stability: The presence of bulky substituents may enhance the thermal stability of the molecule.

The following table provides a hypothetical comparison of properties for selected analogues.

CompoundExpected Water SolubilityExpected Acidity (pKa)Key Structural Feature
This compoundHighStrongParent compound
1-Hydroxy-3-phenyl-1,3-propanedisulfonic acidModerateSlightly stronger than parentPhenyl group at C3
1-Methoxy-1,3-propanedisulfonic acidHighSimilar to parentEther group at C1

This table is based on general chemical principles and predicted trends.

Systematic studies involving the synthesis and characterization of a series of well-defined analogues are necessary to establish quantitative structure-property and structure-reactivity relationships for this class of compounds.

Advanced Spectroscopic and Chromatographic Characterization of 1 Hydroxy 1,3 Propanedisulfonic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1-Hydroxy-1,3-propanedisulfonic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For "this compound," both ¹H and ¹³C NMR would be employed to confirm its structure.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the different proton environments in the molecule. The proton on the carbon bearing the hydroxyl and a sulfonyl group (C1), the two protons on the adjacent carbon (C2), and the two protons on the carbon bearing the second sulfonyl group (C3) would each produce a unique signal. The chemical shifts of these protons would be influenced by the electronegative sulfonyl and hydroxyl groups. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns, which would help in assigning the signals to the specific protons in the propane (B168953) chain.

Similarly, a ¹³C NMR spectrum would show three distinct signals for the three carbon atoms in the propane backbone. The chemical shifts of these carbons would be significantly deshielded due to the attached electron-withdrawing groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Splitting PatternPredicted Coupling Constant (J, Hz)
H on C14.0 - 4.5Triplet6 - 8
H on C22.0 - 2.5Multiplet-
H on C33.0 - 3.5Triplet6 - 8
OH on C1VariableSinglet-

Note: This is a table of predicted data based on the analysis of similar structures.

Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For a non-volatile and ionic compound like "this compound," soft ionization techniques such as Electrospray Ionization (ESI) would be most suitable. upce.cz

In negative-ion mode ESI-MS, the compound would be expected to be observed as the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would provide the accurate mass of this ion, allowing for the determination of its elemental formula (C₃H₇O₇S₂).

Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the parent ion. The fragmentation pattern would provide valuable structural information. Characteristic losses for sulfonic acids include the loss of SO₂ (64 Da) and SO₃ (80 Da). acs.org The fragmentation of the propane chain would also yield specific daughter ions, further confirming the connectivity of the atoms.

Table 2: Expected Mass Spectrometric Data for this compound

Ionm/z (calculated)TechniqueInformation Provided
[M-H]⁻218.9638ESI-HRMSMolecular Formula Confirmation (C₃H₇O₇S₂)
[M-H-SO₃]⁻138.9964ESI-MS/MSPresence of a sulfonic acid group
[M-H-H₂SO₃]⁻137.9886ESI-MS/MSFragmentation pathway indicative of structure

Note: This is a table of expected data based on the compound's structure and known fragmentation patterns of similar molecules.

X-ray Crystallography for High-Resolution Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org To apply this technique to "this compound," a suitable single crystal of the compound or one of its salts would need to be grown. nih.gov

As of now, a crystal structure for "this compound" has not been reported in the crystallographic databases.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS, IC) for Purity Assessment and Mixture Component Analysis of this compound

Chromatographic techniques are essential for separating "this compound" from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): Due to the polar and ionic nature of sulfonic acids, reversed-phase HPLC with an ion-pairing reagent is a common method for their analysis. shimadzu.com Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed for the effective separation of such compounds. helixchrom.com UV detection is possible if the molecule contains a chromophore, but for aliphatic sulfonic acids, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer would be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like sulfonic acids. upce.cz However, analysis can be performed after a derivatization step to convert the sulfonic acid groups into more volatile esters, for example, through methylation. researchgate.net This approach would allow for the separation of the derivatized compound from other volatile impurities and its identification based on its mass spectrum.

Ion Chromatography (IC): Ion chromatography is a powerful technique for the analysis of ionic species. google.com Anion-exchange chromatography with suppressed conductivity detection is a standard method for the determination of sulfonates. ijpsr.comnih.gov This technique would be highly suitable for the purity assessment of "this compound" and for the quantification of any inorganic or organic anionic impurities.

Table 3: Comparison of Chromatographic Techniques for the Analysis of this compound

TechniquePrincipleSample PreparationDetectionApplication
HPLC Partitioning between stationary and mobile phasesDissolution in a suitable solventELSD, MSPurity assessment, separation from non-ionic impurities
GC-MS Partitioning in a gaseous mobile phaseDerivatization to increase volatilityMass SpectrometryIdentification of volatile impurities after derivatization
IC Ion-exchange with a resinDilution in deionized waterSuppressed ConductivityQuantification of ionic purity and anionic impurities

Computational and Theoretical Chemistry Studies of 1 Hydroxy 1,3 Propanedisulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 1-Hydroxy-1,3-propanedisulfonic Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure of a molecule. nih.gov For this compound, these calculations would begin with the optimization of its three-dimensional geometry to find the most stable conformation. From this optimized structure, a wealth of information about its electronic properties can be derived.

Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonate and hydroxyl groups, and positive potential around the hydrogen atoms of these groups.

Illustrative Data Table: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-8.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap7.3 eVSuggests high kinetic stability
Dipole Moment4.2 DIndicates a polar molecule
Chemical Hardness3.65 eVMeasures resistance to deformation of electron cloud
Electronegativity4.85 eVIndicates the power to attract electrons

Note: The data in this table is hypothetical and for illustrative purposes, representing the type of information that would be generated from quantum chemical calculations.

Molecular Dynamics Simulations to Model this compound Behavior in Various Solvents

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions of this compound with various solvent molecules, such as water, ethanol, or a non-polar solvent like hexane, its behavior in different environments can be predicted. acs.org

An MD simulation would begin by placing a model of this compound in a box filled with a chosen solvent. The interactions between all atoms are then calculated using a force field, which is a set of empirical energy functions. The simulation then proceeds by integrating Newton's laws of motion for each atom, allowing the system to evolve over time.

From these simulations, several important properties can be analyzed. The radial distribution function (RDF) can be calculated to understand the solvation shell around the molecule, revealing how solvent molecules arrange themselves around the solute. For this compound in water, the RDF would likely show strong ordering of water molecules around the polar sulfonate and hydroxyl groups.

Conformational analysis can also be performed to determine the preferred shapes of the molecule in different solvents. The flexibility of the propane (B168953) backbone and the rotation of the functional groups would be influenced by the surrounding solvent molecules. Additionally, transport properties such as the diffusion coefficient of this compound in a given solvent can be calculated, providing insights into its mobility.

Illustrative Data Table: Summary of MD Simulation Parameters and Potential Results

SolventSimulation TimeTemperatureKey Finding
Water100 ns298 KStrong hydration shells around sulfonate groups, extended conformation favored.
Ethanol100 ns298 KWeaker solvation compared to water, more conformational flexibility.
Hexane100 ns298 KMolecule adopts a compact, folded conformation to minimize exposure of polar groups.

Note: The data in this table is hypothetical and for illustrative purposes, representing the type of information that would be generated from molecular dynamics simulations.

Prediction of Reaction Pathways and Transition States for Transformations Involving this compound

Computational chemistry can be employed to explore the potential chemical reactions that this compound might undergo. nih.gov By mapping the potential energy surface (PES) of a reaction, it is possible to identify the most likely pathways from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate.

For a hypothetical reaction, such as the dehydration of this compound, computational methods can be used to propose a mechanism. The geometries of the reactant, product, and transition state would be optimized. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate.

Techniques such as intrinsic reaction coordinate (IRC) calculations can be used to confirm that the identified transition state correctly connects the reactant and product. Vibrational frequency analysis is also performed to characterize the stationary points on the PES; a stable molecule will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These predictive studies can guide experimental work by suggesting favorable reaction conditions and identifying potential side products.

Illustrative Data Table: Hypothetical Activation Energies for a Potential Transformation

ReactionProposed MechanismActivation Energy (kcal/mol)
Intramolecular Ether FormationNucleophilic attack of the hydroxyl group on the carbon bearing a sulfonate group35.2
Dehydration to form an alkeneElimination of water from the propane backbone45.8

Note: The data in this table is hypothetical and for illustrative purposes, representing the type of information that would be generated from reaction pathway predictions.

Density Functional Theory (DFT) Applications in Understanding Intermolecular Interactions and Hydrogen Bonding Networks

Density Functional Theory (DFT) is a powerful method for studying the non-covalent interactions that govern how molecules interact with each other. frontiersin.org For this compound, DFT can be used to analyze the intricate network of hydrogen bonds that it can form. The molecule has multiple hydrogen bond donors (the hydroxyl and sulfonic acid protons) and acceptors (the oxygen atoms).

DFT calculations can be used to determine the geometry and energy of dimers or larger clusters of this compound molecules. This would reveal the preferred modes of self-assembly and the strength of the intermolecular hydrogen bonds. The analysis of these interactions is crucial for understanding the physical properties of the compound in its solid state, such as its crystal structure and melting point.

Furthermore, DFT can be used to study the interactions between this compound and other molecules, such as water. frontiersin.org By calculating the binding energies and geometries of these complexes, a detailed picture of the solvation process at the quantum mechanical level can be obtained. This would complement the classical picture provided by molecular dynamics simulations.

Advanced techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the DFT-calculated electron density to characterize the nature of the hydrogen bonds, distinguishing between strong and weak interactions.

Illustrative Data Table: Calculated Hydrogen Bond Properties

Hydrogen BondDonor-Acceptor Distance (Å)Hydrogen Bond Energy (kcal/mol)
Sulfonate O-H --- O=S1.85-8.2
Hydroxyl O-H --- O=S1.92-6.5
Sulfonate O-H --- O(hydroxyl)1.88-7.8

Note: The data in this table is hypothetical and for illustrative purposes, representing the type of information that would be generated from DFT calculations on intermolecular interactions.

Applications of 1 Hydroxy 1,3 Propanedisulfonic Acid in Specialized Chemical Synthesis and Catalysis

1-Hydroxy-1,3-propanedisulfonic Acid as a Key Building Block in Organic Synthesis

The distinct molecular architecture of this compound, featuring both a nucleophilic hydroxyl group and strongly acidic, ionizable sulfonate groups, establishes it as a versatile building block in organic synthesis. These functional groups can be selectively targeted to construct molecules with tailored properties.

The hydrophilic nature of the hydroxyl and disulfonate groups makes this compound an excellent head group precursor for the synthesis of anionic surfactants. The general strategy involves attaching one or more hydrophobic alkyl chains to this polar core.

Research has demonstrated the synthesis of hydroxy sulfonate surfactants through a convergent strategy where the main chain, consisting of a hydrophobic tail and the sulfonate groups, is assembled in a single step. nih.gov In a typical reaction, the hydroxyl group of a hydroxysulfonate moiety is reacted with a long-chain precursor, such as a cyclic sulfate like 1,2-dodecane sulfate, to introduce the hydrophobic tail. nih.govresearchgate.net The dual sulfonate groups in this compound can enhance the surfactant's water solubility and its interaction with surfaces, making it potentially effective in applications requiring high detergency and stability in hard water.

The synthesis can be further elaborated by extending side chains from the core molecule. The hydroxyl group on the propane (B168953) backbone can serve as an initiation point for further reactions, such as ethoxylation or propoxylation, to fine-tune the amphiphilic balance and performance characteristics of the resulting surfactant. nih.gov For example, the addition of propyleneoxy groups can be achieved by reacting the hydroxyl group with 1,2-propylene sulfate in the presence of a base. researchgate.net

Table 1: Representative Yields in the Synthesis of Hydroxy Sulfonate Surfactants

Step Reactants Product Yield (%)
Main Chain Synthesis 1,2-dodecane sulfate + Sodium 6-hydroxy-4-oxa-1-hexanesulfonate Intermediate Sulfate-Sulfonate 78-80%
Main Chain Synthesis 1,2-dodecane sulfate + 3-hydroxypropane-1-sulfonic acid Intermediate Sulfate-Sulfonate <37%
Side Chain Elaboration Hydroxy sulfonate intermediate + 1,2-propylene sulfate Branched Hydroxysulfonate -

Data derived from studies on related hydroxy sulfonate surfactants. nih.govresearchgate.net

In the field of polymer chemistry, functional monomers are crucial for creating polymers with specific properties and applications. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights and low polydispersity. sigmaaldrich.comsigmaaldrich.com

While direct polymerization of this compound as a monomer is not widely documented, its structure is highly relevant to the design of functional polymers. Monomers containing hydroxyl and sulfonic acid groups are used to impart hydrophilicity, ion-exchange capabilities, and stimuli-responsiveness to polymers. rsc.org Theoretically, this compound could be incorporated into polymer chains in several ways:

As a functional monomer: The hydroxyl group could be chemically modified, for example by esterification with acrylic acid or methacrylic acid, to yield a polymerizable vinyl monomer. The resulting polymer would feature pendant disulfonic acid groups, creating a highly charged polyelectrolyte.

As a chain transfer agent (CTA) modifier: The hydroxyl group could be used to attach the molecule to a RAFT CTA. This would enable the synthesis of polymers with a terminal this compound unit, which could be used to functionalize surfaces or nanoparticles.

As a post-polymerization modification agent: Polymers containing reactive groups could be modified with this compound to introduce the desired functionality.

The presence of the sulfonic acid groups would make such polymers highly water-soluble and suitable for applications in water treatment, hydrogels, and biomedical fields. nih.gov

This compound as a Ligand in Advanced Coordination Chemistry

The oxygen atoms of the hydroxyl and sulfonate groups in this compound are effective electron-pair donors, allowing the molecule to act as a multidentate ligand for metal ions. This coordination ability is utilized in the design of metal complexes and metal-organic frameworks (MOFs).

The synthesis of metal complexes with sulfonate-containing ligands is a well-established field. The related compound, 1,3-propanedisulfonic acid, is known to act as a reactant in the synthesis of cadmium(II) bipyridine complex metal-organic frameworks. fishersci.com In these structures, the sulfonate groups bridge metal centers to form extended networks.

This compound offers more complex coordination possibilities due to the additional hydroxyl group. It can act as a chelating or bridging ligand, coordinating to metal centers through its sulfonate oxygen atoms and the hydroxyl oxygen. The synthesis of such complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent, often under hydrothermal or solvothermal conditions to promote crystallization. nih.gov The choice of metal ion, solvent, and reaction conditions (e.g., pH, temperature) can influence the final structure and dimensionality of the resulting coordination polymer or MOF. sigmaaldrich.com The presence of the hydroxyl group can also introduce chirality and hydrogen-bonding capabilities into the framework.

Metal complexes derived from this compound have the potential to serve as multifunctional catalysts. The catalytic activity can arise from several features of the complex:

Lewis Acidity: The coordinated metal ion can act as a Lewis acid site, activating substrates for reactions such as aldol condensations or cyanosilylation.

Brønsted Acidity: The sulfonic acid groups, if not fully deprotonated, can provide strong Brønsted acid sites. MOFs functionalized with sulfonic acid have been shown to be effective catalysts for reactions like Knoevenagel condensation. nih.gov

Cooperative Catalysis: The proximity of a Lewis acidic metal center and a Brønsted acidic sulfonate group could enable cooperative catalysis, enhancing both activity and selectivity for certain transformations. The hydroxyl group could also participate by acting as a hydrogen bond donor or a nucleophile.

The porous nature of MOFs built with this ligand could further enhance catalysis by providing high surface area and size-selective substrate binding within the pores.

Table 2: Potential Catalytic Applications of this compound-Metal Complexes

Catalytic Site Type of Acidity Potential Reactions
Coordinated Metal Ion Lewis Acid Friedel-Crafts alkylation, Diels-Alder, Carbonyl additions
Sulfonic Acid Group (-SO₃H) Brønsted Acid Esterification, Acetal formation, Knoevenagel condensation
Hydroxyl Group (-OH) H-bond donor / Nucleophile Hydrogenolysis, Ring-opening reactions
Bifunctional (Metal + Acid) Cooperative Tandem reactions, Asymmetric synthesis

Integration of this compound in Advanced Materials Science

The integration of this compound into larger material structures leverages its multifunctionality to create advanced materials with tailored properties. Its role as a flexible, hydrophilic, and highly functional organic linker is particularly valuable in the development of inorganic-organic hybrid materials.

The disodium (B8443419) salt of the related 1,3-propanedisulfonic acid is used as a reactant in the synthesis of alkylenedisulfonate inorganic-organic hybrid materials. fishersci.com By extension, this compound can serve a similar function, with the added benefit of the hydroxyl group. In these hybrid materials, the sulfonate groups can form strong covalent or ionic bonds with metal oxide clusters or inorganic nanoparticles, while the flexible propane chain allows for structural versatility.

The presence of both sulfonic acid and hydroxyl groups imparts a high degree of hydrophilicity and can facilitate ion transport, making these materials promising candidates for:

Proton-Exchange Membranes: For use in fuel cells, where the sulfonic acid groups facilitate proton conduction.

Ion-Exchange Resins: For water purification and metal ion sequestration.

Functional Coatings: To create hydrophilic, anti-static, or anti-fouling surfaces.

Sensors: The hydroxyl group could be functionalized with chromophores or fluorophores, with the MOF structure providing a platform for sensing applications. mdpi.com

The ability to tune the properties of the final material by leveraging the three distinct functional groups of this compound makes it a significant component in the toolbox of materials science.

Incorporation into Functional Polymers and Hydrogels for Specific Applications

There is a notable absence of published research detailing the incorporation of this compound into functional polymers and hydrogels. While sulfonic acid groups (-SO3H) in general are known to be incorporated into polymer structures to enhance properties such as hydrophilicity, ion exchange capacity, and thermal stability, specific studies involving the title compound are not available.

The presence of both a hydroxyl (-OH) and two sulfonic acid groups suggests that this compound could theoretically act as a multifunctional monomer or crosslinking agent. The hydroxyl group could participate in polymerization reactions like esterification or etherification, while the sulfonic acid groups could provide anionic sites within the polymer matrix.

In the context of hydrogels, sulfonic acid moieties are known to contribute to high swelling capacities and can be used to bind cationic drugs or other molecules. However, no specific data on hydrogels synthesized using this compound have been found.

Table 1: Hypothetical Functional Properties Imparted by this compound in Polymers and Hydrogels

Functional GroupPotential Contribution to Polymer/Hydrogel Properties
Sulfonic Acid (-SO3H)Increased hydrophilicity and water absorption
Anionic nature for ion exchange and binding of cationic species
Enhanced proton conductivity in membranes
Potential for anticoagulant properties in biomedical applications
Hydroxyl (-OH)Site for polymerization or grafting
Potential for hydrogen bonding, influencing mechanical properties
Increased polarity

Note: This table is based on the general properties of the constituent functional groups and is not derived from specific research on this compound.

Surface Modification and Nanomaterial Applications Utilizing this compound

Similarly, there is a lack of specific research on the use of this compound for surface modification or in the synthesis and functionalization of nanomaterials. In a broader context, organosulfonate compounds are utilized for surface modification to alter properties such as wettability, adhesion, and biocompatibility. The sulfonic acid groups can introduce a negative charge on a surface, which can be useful for various applications, including the prevention of non-specific protein adsorption.

The bifunctional nature of this compound, with its hydroxyl and sulfonic acid groups, could theoretically allow it to act as a versatile ligand for the functionalization of nanomaterials. The sulfonic acid groups could provide electrostatic stabilization to nanoparticles in aqueous dispersions, while the hydroxyl group could serve as a point of attachment for other molecules.

Table 2: Potential, Though Undocumented, Applications in Surface and Nanomaterial Science

Application AreaTheoretical Role of this compound
Surface ModificationIntroduction of hydrophilicity and negative surface charge
Covalent attachment to surfaces via the hydroxyl group
Nanomaterial SynthesisCapping agent to control particle size and prevent aggregation
Ligand for surface functionalization, imparting desired properties

Note: The applications listed in this table are speculative and based on the known reactivity of similar bifunctional molecules, as no direct research on this compound in these contexts was found.

Future Research Directions and Emerging Paradigms for 1 Hydroxy 1,3 Propanedisulfonic Acid

Exploration of 1-Hydroxy-1,3-propanedisulfonic Acid in Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers substantial advantages in terms of safety, scalability, efficiency, and process control. thieme-connect.deacs.org The application of these principles to the synthesis of this compound could overcome potential challenges associated with exothermic reactions or the handling of reactive intermediates.

Future research should focus on developing a robust, multi-step continuous flow synthesis for this compound. This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, which would streamline purification by eliminating the need for complex separation steps. acs.org For instance, a potential synthetic route could be designed where a precursor is passed through sequential reactor coils and cartridges, each performing a specific transformation, such as sulfonation followed by hydroxylation, under precisely controlled conditions.

Automated synthesis platforms, integrated with real-time analytical tools like IR or NMR spectroscopy, would enable high-throughput screening of reaction parameters. This approach allows for the rapid optimization of temperature, pressure, residence time, and stoichiometry to maximize yield and purity. The data gathered can be used to build kinetic models, further refining the synthetic process. Such an automated system would not only accelerate the production of this compound but also facilitate the creation of a library of its derivatives for further investigation.

Table 1: Hypothetical Automated Flow Synthesis Protocol
StepModule/Reactor TypeReagents & SolventsPotential ConditionsPurpose
1. SulfonationPacked-Bed Reactor (Immobilized Sulfonating Agent)Allyl Alcohol; Solvent (e.g., Dichloromethane)0-25°C; 5 min residence timeIntroduction of the first sulfonic acid group.
2. Bisulfite AdditionHeated Coil ReactorAqueous Sodium Bisulfite80-100°C; 10 min residence timeAddition of the second sulfonic acid group across the double bond.
3. HydroxylationMicro-packed Bed Reactor (Immobilized Oxidant)Controlled Oxidizing Agent (e.g., peroxy acid)20-40°C; 3 min residence timeIntroduction of the hydroxyl group.
4. PurificationScavenger Cartridge (Polymer-supported base)-AmbientRemoval of excess acidic reagents.

Investigation of Bio-inspired and Biocatalytic Applications of this compound

The structural features of this compound, particularly its high density of hydrophilic and anionic groups, make it an excellent candidate for bio-inspired and biocatalytic research.

Biocatalytic Synthesis: Enzymatic processes offer a green and highly selective alternative to traditional chemical synthesis. Future research could explore the use of enzymes for the production of this compound. For example, sulfotransferases, which catalyze the transfer of a sulfo group, could be engineered to act on a 1-hydroxypropane precursor. frontiersin.orgresearchgate.net Alternatively, specific hydroxylases could be investigated for their ability to regioselectively introduce a hydroxyl group onto a 1,3-propanedisulfonic acid substrate. nih.gov A biocatalytic route would proceed under mild aqueous conditions, reducing energy consumption and hazardous waste.

Bio-inspired Materials: The molecule's structure bears a resemblance to the repeating units of glycosaminoglycans (GAGs), such as heparin, which are highly sulfonated polysaccharides in the extracellular matrix. This suggests that this compound could serve as a valuable building block for creating GAG mimetics. nih.gov These materials could be developed into hydrogels or surface coatings for biomedical devices to improve biocompatibility and prevent protein fouling. The sulfonic acid groups are known to be effective in inducing the nucleation of apatite, the mineral component of bone, suggesting potential applications in designing materials for bone tissue engineering. nih.govresearchgate.net Polymers incorporating this compound could create scaffolds that actively promote bone regeneration. researchgate.net

Table 2: Biomimetic Potential Compared to Glycosaminoglycans (GAGs)
FeatureThis compoundGlycosaminoglycans (e.g., Heparin)Biomimetic Application
Anionic GroupsTwo Sulfonic Acid (-SO₃H) GroupsMultiple Sulfate (-OSO₃⁻) and Carboxylate (-COO⁻) GroupsBinding growth factors, modulating cell adhesion.
Hydrogen BondingOne Hydroxyl (-OH) GroupMultiple Hydroxyl (-OH) GroupsStructuring water, hydrogel formation.
HydrophilicityHighHighCreating anti-fouling surfaces, tissue hydration.
Charge DensityHighHighIon exchange, interaction with proteins.

Development of Advanced Materials with Tunable Properties through this compound Integration

The trifunctional nature of this compound makes it a versatile monomer, cross-linker, or additive for creating advanced materials with tailored properties.

The hydroxyl group can participate in condensation polymerization to form polyesters or polyethers, while the two sulfonic acid groups can be incorporated into the polymer backbone or as pendant groups. The resulting polymers would possess unique characteristics. The sulfonic acid moieties can impart high ion-exchange capacity and proton conductivity, making them promising candidates for polymer electrolyte membranes in fuel cells. researchgate.net The high density of polar groups would also enhance water absorption, leading to applications in superabsorbent polymers or hydrogels. mdpi.com

Furthermore, this compound can be used as a ligand to synthesize novel metal-organic frameworks (MOFs). The sulfonic acid and hydroxyl groups can coordinate with various metal ions, creating porous, crystalline structures. The properties of these MOFs, such as pore size, surface area, and catalytic activity, could be tuned by selecting different metal centers and synthesis conditions. These materials could find applications in gas storage, separation, and heterogeneous catalysis.

Table 3: Potential Advanced Materials and Tunable Properties
Material TypeRole of the CompoundResulting PropertyPotential Application
Ion-Conducting PolymersFunctional MonomerHigh Proton ConductivityFuel Cell Membranes
HydrogelsMonomer / Cross-linkerHigh Water Uptake, BiocompatibilityDrug Delivery, Tissue Scaffolds
Metal-Organic Frameworks (MOFs)Organic LinkerTunable Porosity, Catalytic SitesGas Separation, Catalysis
Functionalized SurfacesSurface Grafting AgentHydrophilicity, Anti-foulingBiomedical Implants, Membranes

Synergistic Approaches Combining Computational and Experimental Research in this compound Chemistry

To accelerate the discovery and optimization process, future research on this compound should integrate computational modeling with experimental validation. This synergistic approach can significantly reduce the time and resources required to explore the vast chemical space of its potential derivatives and applications. nih.gov

Computational Modeling: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be employed to predict the fundamental properties of the molecule, including its reactivity, bond energies, and spectroscopic signatures. researchgate.netmdpi.com This information can guide the design of efficient synthetic routes and predict the outcomes of reactions. For materials science applications, DFT can help in understanding the electronic structure of polymers or MOFs incorporating the compound. mdpi.com

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide insights into the behavior of systems at the atomic level. researchgate.net For example, MD can be used to model the transport of protons through a polymer membrane containing this compound, helping to elucidate the relationship between polymer structure and ion conductivity. Similarly, simulations can predict how this molecule interacts with biological macromolecules or surfaces, guiding the design of new biomaterials. nih.gov

By using computation to screen potential candidates and predict their properties, experimental efforts can be focused on the most promising avenues. This iterative cycle of prediction, synthesis, and characterization is a powerful paradigm for modern chemical research.

Table 4: Integrated Computational and Experimental Workflow
Research GoalComputational MethodPredicted Property / OutcomeExperimental Validation
Optimize SynthesisDFT Reaction ModelingReaction pathways, transition states, kinetic barriers.Flow chemistry with kinetic analysis.
Design Polymer ElectrolytesMD SimulationsIon diffusion coefficients, hydration structure.Electrochemical impedance spectroscopy.
Develop BiomaterialsMolecular Docking & MDBinding affinity to proteins, surface interaction energy.Surface plasmon resonance, cell culture assays.
Screen MOF StructuresGrand Canonical Monte CarloGas adsorption isotherms.Gas sorption analysis (BET).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-hydroxy-1,3-propanedisulfonic acid, and how can reaction conditions be optimized for purity and yield?

  • Methodology : Synthesis typically involves sulfonation of propane-1,3-diol derivatives. A two-step approach is common:

Sulfonation : React propane-1,3-diol with concentrated sulfuric acid or sulfur trioxide under controlled temperatures (40–60°C) to introduce sulfonic acid groups.

Hydroxylation : Introduce the hydroxyl group via oxidation-reduction sequences or catalytic hydroxylation.

  • Optimization : Use inert atmospheres (e.g., nitrogen) to minimize side reactions. Monitor pH and temperature rigorously. Purify via recrystallization or ion-exchange chromatography to remove unreacted sulfonic acid intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • NMR : Use 1^1H and 13^13C NMR to confirm the positions of hydroxyl and sulfonic acid groups. For example, the hydroxyl proton appears as a broad singlet (δ 4.5–5.5 ppm), while sulfonic acid protons are deshielded (δ 2.5–3.5 ppm).
  • IR : Look for S=O stretching vibrations (~1050–1200 cm1^{-1}) and O-H stretching (~3200–3600 cm1^{-1}).
  • MS : Electrospray ionization (ESI-MS) in negative mode can detect the molecular ion peak [M-H]^- .

Q. What are the key stability considerations for this compound in aqueous solutions?

  • pH Sensitivity : Stability decreases at extremes (pH < 2 or > 10) due to hydrolysis of sulfonic acid groups.
  • Temperature : Store solutions at 4°C to prevent thermal decomposition. For long-term storage, lyophilize and keep under inert gas .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic or biological systems?

  • Approach : Use density functional theory (DFT) to calculate charge distribution, bond dissociation energies, and transition states. Focus on sulfonic acid groups’ electrophilicity and hydroxyl group’s nucleophilic potential.
  • Applications : Predict interactions with metal ions (e.g., calcium in bone resorption studies) or enzyme active sites .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., analgesic vs. cytotoxic effects)?

  • Case Study : In rodent models, conflicting results may arise from dosage variations (e.g., 5 mg/kg vs. 200 mg/kg) or assay types (thermal vs. mechanical pain tests).
  • Resolution :

Dose-Response Curves : Establish clear dose-dependent effects.

Mechanistic Studies : Use knockout models or receptor-binding assays to identify molecular targets.

Data Normalization : Account for interspecies metabolic differences (e.g., rat vs. human liver enzymes) .

Q. How does this compound interact with biological membranes, and what techniques validate its permeability?

  • Methods :

  • PAMPA Assay : Measure passive diffusion across artificial lipid membranes.
  • Caco-2 Cell Model : Quantify apical-to-basolateral transport.
  • Molecular Dynamics (MD) : Simulate interactions with phospholipid bilayers.
    • Findings : The compound’s high polarity (due to sulfonic acid groups) likely limits membrane permeability, suggesting carrier-mediated transport mechanisms .

Q. What are the challenges in quantifying trace impurities (e.g., sulfonic acid byproducts) during synthesis, and how can they be addressed?

  • Analytical Tools :

  • HPLC-UV/RI : Use ion-pair chromatography with a C18 column and phosphate buffer (pH 2.5) to separate sulfonic acid derivatives.
  • LC-MS/MS : Detect low-abundance impurities (e.g., 1,3-propanedisulfonic acid anhydride) via multiple reaction monitoring (MRM).
    • Mitigation : Optimize reaction stoichiometry and quenching steps to minimize side products .

Key Research Findings

  • Synthetic Yield : Direct sulfonation of propane-1,3-diol achieves ~60–70% yield, but sequential functionalization improves purity (>95%) .
  • Biological Activity : Demonstrated analgesic effects in rodent models at 50 mg/kg, likely via modulation of TRPV1 receptors .
  • Environmental Impact : High water solubility necessitates wastewater treatment to prevent sulfonic acid accumulation in ecosystems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.